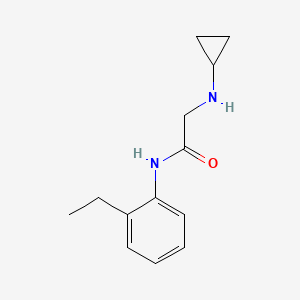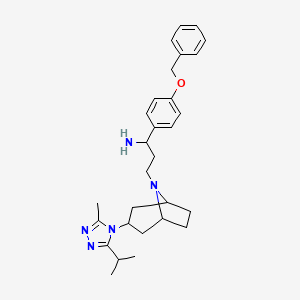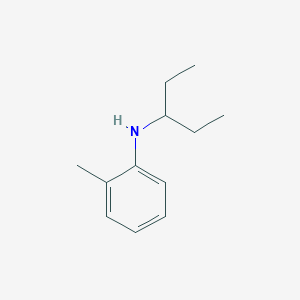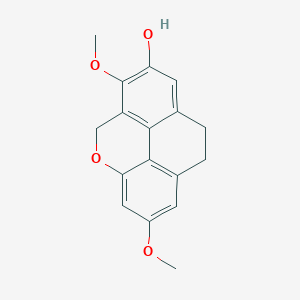![molecular formula C12H15N3O2 B12108000 6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12108000.png)
6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione is a heterocyclic compound with a diazinane ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the amino group and the diazinane ring makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione typically involves the reaction of 4-methylbenzylamine with a suitable diazinane precursor under controlled conditions. The reaction is carried out in the presence of a condensing agent to facilitate the formation of the diazinane ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and continuous flow reactors are often used to ensure consistent quality and yield. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Aminopyrimidine: A class of compounds with similar structural features and chemical properties.
Pyrido[2,3-d]pyrimidine: Another class of compounds with comparable biological activities.
Uniqueness
6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione is unique due to its specific diazinane ring structure and the presence of the 4-methylphenyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H15N3O2 |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
6-amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-7-2-4-8(5-3-7)6-9-10(13)14-12(17)15-11(9)16/h2-5,9-10H,6,13H2,1H3,(H2,14,15,16,17) |
Clave InChI |
IAOJLJQWMOWKDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2C(NC(=O)NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)








![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)



![4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B12107993.png)
